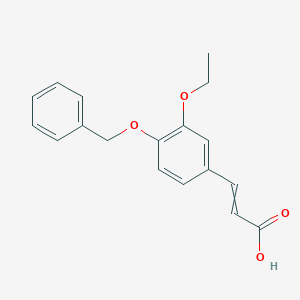

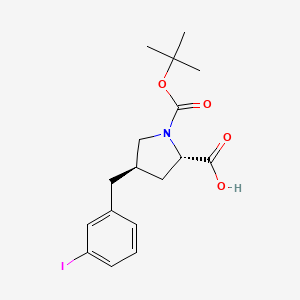

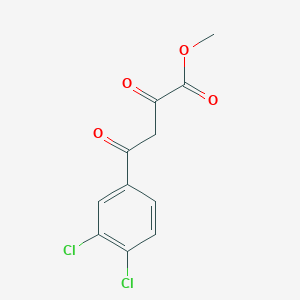

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields.Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity, and stability may also be studied.科学的研究の応用

-

N,N’-bis[(3,4-Dichlorophenyl)methyl]ethanediamide

- Method of Application : A solution of K2CO3 was added to a mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester and 3,4-dichlorobenzylamonium chloride in diethyl ether and stirred at room temperature overnight .

- Results : The reaction yielded a white solid with a melting point of 213-214°C .

-

- Application : This compound is used in the synthesis of urea derivatives and isomers of MBPU .

- Method of Application : The compound is reacted with amino acids, dipeptides, histamine, and dimethylamine .

- Results : The reactions resulted in the synthesis of substituted urea derivatives and isomers of MBPU .

-

2-((3,4-dichlorophenyl)imino)methyl)-4 bromophenol (DCCP)

- Application : The vibrational spectra and molecular structure of DCCP is investigated through density functional method (DFT) .

- Method of Application : The optimized stable structure vibration frequencies were recorded at the same level of theory .

- Results : The study provided insights into the structural and dielectric properties of DCCP .

-

- Application : This compound is used as a chemical intermediate and in organic synthesis. It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

- Method of Application : The compound is reacted with various chemicals to produce different products .

- Results : The reactions resulted in the synthesis of various organic compounds .

-

Pfizer’s Green Chemistry Program

- Application : Pfizer’s Green Chemistry Program aims to reduce the use of undesired solvents in R&D operations .

- Method of Application : The program promotes the selection and use of environmentally-preferred chemicals to eliminate waste and conserve energy in chemical processes .

- Results : The program led to a 60% reduction in methylene chloride, a 90% reduction in n-hexane, and a 98% reduction in chloroform usage .

-

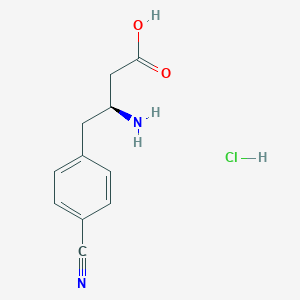

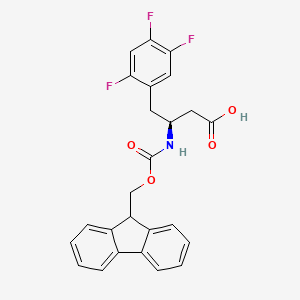

Improved manufacturing procedure for the preparation of polymorphic form ii of cis-(1s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthleneamine hydrochloride (sertraline hydrochloride)

- Application : This patent describes an improved manufacturing procedure for the preparation of a polymorphic form of sertraline hydrochloride .

- Method of Application : The patent provides a detailed procedure for the synthesis of the compound .

- Results : The new procedure resulted in an improved yield of the desired polymorphic form .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling, storage, and disposal.

将来の方向性

This involves identifying areas for further research. It could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.

特性

IUPAC Name |

methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHLTIOERAWZTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377211 |

Source

|

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

CAS RN |

374679-63-7 |

Source

|

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。